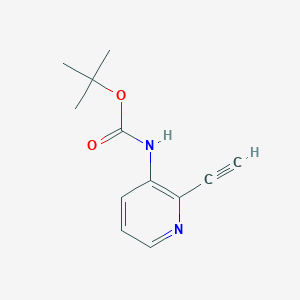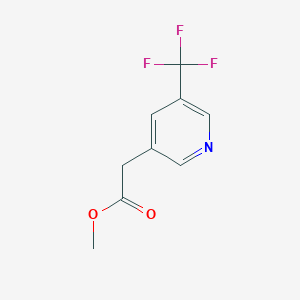
3,4,5-Trihydroxyhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trihydroxyhexan-2-one is an organic compound characterized by the presence of three hydroxyl groups attached to a six-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxyhexan-2-one can be achieved through several methods. One common approach involves the oxidation of hexane-2,3,4,5-tetraol using mild oxidizing agents. The reaction typically requires controlled conditions to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to enhance the efficiency and yield of the reaction. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into hexane-2,3,4,5-tetraol.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of hexan-2-one, such as hexane-2,3,4,5-tetraol and hexane-2,3,4,5-tetraone.
Scientific Research Applications
3,4,5-Trihydroxyhexan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxyhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and interacting with enzymes or receptors. These interactions can modulate biological processes, making the compound valuable in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trihydroxyhexan-2-one: Characterized by three hydroxyl groups on a six-carbon chain.
Hexane-2,3,4,5-tetraol: Contains four hydroxyl groups, offering different reactivity and applications.
Hexane-2,3,4,5-tetraone: Features four carbonyl groups, making it more reactive in oxidation-reduction reactions.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3,4,5-trihydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O4/c1-3(7)5(9)6(10)4(2)8/h3,5-7,9-10H,1-2H3 |
InChI Key |
DFQUTANVBPRYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)





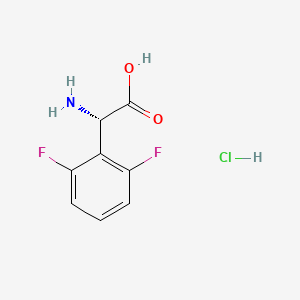
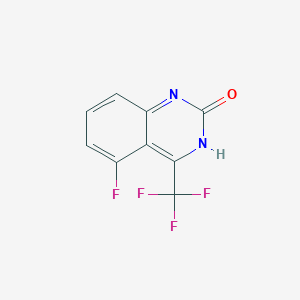
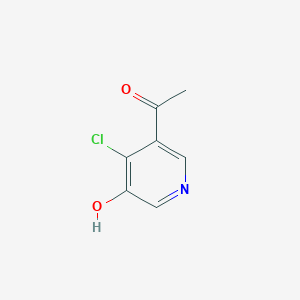
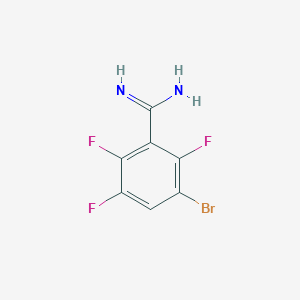
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
